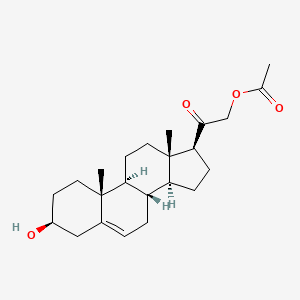

21-Acetoxypregnenolone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h4,16-20,25H,5-13H2,1-3H3/t16-,17-,18-,19-,20+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJRZSNPHZEMJH-MTMZYOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878641 | |

| Record name | 21-Acetoxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-78-9 | |

| Record name | 21-Acetoxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Acetoxypregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxanon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Acetoxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,21-dihydroxypregn-5-en-20-one 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-ACETOXYPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3XOD2S6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 21-Acetoxypregnenolone: Pathway, Intermediates, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Acetoxypregnenolone, also known as prebediolone acetate, is a synthetic pregnane steroid with a history of use as a glucocorticoid in the treatment of rheumatoid arthritis.[1][2] Beyond its direct therapeutic applications, it serves as a crucial intermediate in the semi-synthesis of a wide array of corticosteroids, including deoxycorticosterone acetate and more complex halogenated derivatives.[2] This guide provides a detailed exploration of the predominant chemical synthesis pathway for this compound, delving into the key intermediates, reaction mechanisms, and the scientific rationale behind the methodological choices.

The core of the most established chemical synthesis of this compound from the readily available starting material, pregnenolone, involves a three-step process:

-

Protection of the 3β-hydroxyl group: Acetylation of pregnenolone to form pregnenolone acetate.

-

Functionalization of the C-21 position: Halogenation of the C-21 methyl group to introduce a good leaving group, typically forming a 21-iodo or 21-bromo intermediate.

-

Nucleophilic substitution: Displacement of the halide with an acetate group to yield the final product.

This guide will provide a comprehensive overview of this pathway, including a detailed experimental protocol, a summary of the key intermediates and their properties, and a visualization of the synthesis workflow.

The Synthetic Pathway: A Step-by-Step Analysis

The chemical synthesis of this compound from pregnenolone is a well-established process in steroid chemistry. The following sections detail each step of the transformation, providing insights into the reaction mechanisms and experimental considerations.

Step 1: Acetylation of Pregnenolone to Pregnenolone Acetate

The initial step in the synthesis is the protection of the 3β-hydroxyl group of pregnenolone as an acetate ester. This is a critical maneuver to prevent unwanted side reactions at this position during the subsequent functionalization of the C-21 methyl group.

Reaction:

-

Starting Material: Pregnenolone

-

Intermediate: Pregnenolone Acetate

-

Reagents: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

Causality of Experimental Choices:

-

Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used but is more reactive and may require more stringent control of reaction conditions.

-

Base Catalyst: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct of the reaction and driving the equilibrium towards product formation.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) is typically used to dissolve the steroid and reagents.

This esterification is a standard procedure in organic synthesis and generally proceeds with high yield.

Step 2: Halogenation of Pregnenolone Acetate at the C-21 Position

With the 3β-hydroxyl group protected, the next stage involves the introduction of a halogen atom at the C-21 position. This is the most critical and challenging step in the synthesis. The C-21 methyl group is activated by the adjacent C-20 ketone, allowing for enolization and subsequent reaction with an electrophilic halogen source. Both iodination and bromination are viable methods.

Reaction (Iodination):

-

Starting Material: Pregnenolone Acetate

-

Intermediate: 21-Iodopregnenolone Acetate

-

Reagents: Iodine in the presence of a base (e.g., calcium oxide) or a reagent system that generates an electrophilic iodine species.

Reaction (Bromination):

-

Starting Material: Pregnenolone Acetate

-

Intermediate: 21-Bromopregnenolone Acetate

-

Reagents: Bromine in a suitable solvent.

Causality of Experimental Choices:

-

Choice of Halogen: Iodine is a good leaving group, making the subsequent nucleophilic substitution efficient. Bromine is more reactive than iodine, which can sometimes lead to over-halogenation or side reactions if not carefully controlled. The choice between iodine and bromine often depends on the specific substrate and desired reactivity.

-

Reaction Conditions: The reaction is typically carried out under neutral or slightly basic conditions to facilitate enolate formation. The use of calcium oxide in the iodination helps to neutralize the HI byproduct.

Step 3: Nucleophilic Substitution to form this compound

The final step is the displacement of the C-21 halide with an acetate nucleophile. This is a classic SN2 reaction.

Reaction:

-

Starting Material: 21-Halopregnenolone Acetate (Iodo or Bromo)

-

Final Product: this compound

-

Reagents: An acetate salt, such as potassium acetate or sodium acetate, in a suitable solvent.

Causality of Experimental Choices:

-

Acetate Source: Potassium acetate is a common choice due to its solubility in organic solvents and its ability to provide a sufficient concentration of acetate ions.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the SN2 reaction. Alcohols can also be used as solvents.[3]

-

Temperature: The reaction is often heated to increase the rate of substitution.

The final product, this compound, can then be purified by recrystallization.

Experimental Protocols

The following is a representative, step-by-step methodology for the synthesis of this compound from pregnenolone.

Protocol 1: Synthesis of Pregnenolone Acetate

-

Dissolution: Dissolve pregnenolone (1.0 equivalent) in anhydrous pyridine.

-

Acetylation: Add acetic anhydride (1.5 equivalents) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure pregnenolone acetate.

Protocol 2: Synthesis of 21-Iodopregnenolone Acetate

-

Reaction Setup: To a solution of pregnenolone acetate (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran), add calcium oxide (2.0 equivalents) and iodine (1.2 equivalents).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and filter to remove the calcium salts.

-

Extraction: Dilute the filtrate with an organic solvent and wash with a solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 21-iodopregnenolone acetate. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 21-iodopregnenolone acetate (1.0 equivalent) in a suitable solvent such as acetone or a mixture of alcohol and another solvent.

-

Nucleophilic Substitution: Add potassium acetate (3.0 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone) to yield the final product as needles.[3]

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Pregnenolone | C₂₁H₃₂O₂ | 316.48 | 192-194 | - |

| Pregnenolone Acetate | C₂₃H₃₄O₃ | 358.51 | 149-152 | >95 |

| 21-Iodopregnenolone Acetate | C₂₃H₃₃IO₃ | 484.41 | - | (used crude) |

| This compound | C₂₃H₃₄O₄ | 374.51 | 184-185[3] | 70-80 (from pregnenolone acetate) |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from pregnenolone.

Caption: Chemical synthesis pathway of this compound.

Conclusion

The synthesis of this compound from pregnenolone is a classic example of steroid modification, employing fundamental organic reactions to achieve a targeted functionalization. This in-depth guide has detailed the key steps of protection, halogenation, and nucleophilic substitution, providing the scientific rationale behind the chosen methodologies. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and practical application of this important synthetic route. The ability to efficiently synthesize this compound is critical for the continued development of novel corticosteroid-based therapeutics.

References

- Huy, L., et al. (2020). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3), 225-231.

- BRUGSCH, H. G., & MANNING, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine, 244(17), 628–632.

- O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8955, Pregnenolone. Retrieved January 16, 2026 from [Link].

-

Wikipedia contributors. (2023, December 29). Prebediolone acetate. In Wikipedia, The Free Encyclopedia. Retrieved 15:20, January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to 21-Acetoxypregnenolone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-Acetoxypregnenolone, a pivotal, yet often overlooked, steroid intermediate. From its initial synthesis in the pursuit of corticosteroids to its historical therapeutic applications and continued relevance in modern steroid chemistry, this document will explore the compound's discovery, synthesis, mechanism of action, and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both historical context and practical insights into the chemistry and biology of this compound.

Introduction: The Dawn of the Corticosteroid Era

The story of this compound is intrinsically linked to the burgeoning field of steroid chemistry in the early 20th century. Following the isolation of pregnenolone, the "mother of all steroid hormones," in 1934 by Adolf Butenandt, the scientific community was abuzz with the potential of these complex molecules.[1] The 1930s saw a surge in research aimed at understanding the structure and function of adrenal and sex hormones, with the ultimate goal of synthesizing them for therapeutic use. It was within this fervent scientific climate that this compound emerged, not as a primary therapeutic agent, but as a crucial stepping stone in the synthesis of more potent corticosteroids.

Discovery and Historical Context

In 1937, the scientific world was inching closer to understanding the vital role of adrenal cortex hormones. It was in this context that Swiss chemists Markus Steiger and Tadeus Reichstein, in their seminal work published in Helvetica Chimica Acta, first described the synthesis of this compound.[2] Their research was not initially focused on this specific molecule but rather on the total synthesis of desoxycorticosterone acetate, a potent mineralocorticoid. This compound was a key intermediate in their synthetic route. This discovery was a landmark achievement, demonstrating the feasibility of accessing these complex biological molecules through laboratory synthesis and paving the way for the development of a vast arsenal of life-saving corticosteroid drugs.

Following its discovery, this compound, also known by brand names such as Acetoxanon and Artisone, saw a period of clinical investigation as a therapeutic agent in its own right.[3] In the early 1950s, several studies explored its use as a glucocorticoid for the treatment of rheumatoid arthritis.[3][4] A notable 1951 study published in the New England Journal of Medicine compared the efficacy of pregnenolone, this compound, and ACTH in arthritis patients.[4] While it showed some anti-inflammatory activity, its potency was found to be lower than that of later-developed corticosteroids. Consequently, its use as a frontline therapeutic agent diminished, and it primarily retained its importance as a valuable intermediate in the synthesis of other steroids.[3]

Chemical Synthesis: From Historical Methods to Modern Approaches

The synthesis of this compound is a cornerstone of steroid chemistry, illustrating fundamental transformations of the pregnane skeleton.

The Landmark Steiger and Reichstein Synthesis (1937)

The original synthesis of this compound by Steiger and Reichstein was a multi-step process starting from pregnenolone. While the full, detailed protocol from the original 1937 publication is highly sought after, the general approach involved the selective introduction of an acetoxy group at the C-21 position. This was a non-trivial task, requiring careful protection and manipulation of the existing functional groups on the steroid nucleus. The general transformation is outlined below:

Caption: Generalized workflow of the Steiger and Reichstein synthesis.

Modern Synthetic Methodologies

While the fundamental principles of the original synthesis remain relevant, modern organic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. These advancements often focus on reducing the number of steps, improving yields, and utilizing milder and more environmentally friendly reagents.

A Representative Modern Synthesis Protocol:

The following is a representative, detailed protocol for a modern laboratory-scale synthesis of this compound, starting from the more readily available pregnenolone acetate.

Step 1: Bromination of Pregnenolone Acetate

-

Reactants: Pregnenolone acetate, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve pregnenolone acetate in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated 21-bromopregnenolone acetate by filtration, wash with water until neutral, and dry under vacuum.

-

Step 2: Acetoxylation of 21-Bromopregnenolone Acetate

-

Reactants: 21-Bromopregnenolone acetate, Potassium acetate, Acetone.

-

Procedure:

-

Reflux a mixture of 21-bromopregnenolone acetate and potassium acetate in acetone for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the potassium bromide.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound acetate.

-

Step 3: Selective Hydrolysis of the 3-Acetate Group

-

Reactants: this compound acetate, Potassium carbonate, Methanol.

-

Procedure:

-

Dissolve the crude this compound acetate in methanol.

-

Add a catalytic amount of potassium carbonate and stir the mixture at room temperature.

-

Monitor the selective hydrolysis of the 3-acetate group by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water, and dry.

-

Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., acetone/hexane).

-

Caption: A modern synthetic workflow for this compound.

Mechanism of Action: A Glucocorticoid Perspective

Although its clinical use has been superseded by more potent analogues, understanding the mechanism of action of this compound provides valuable insight into the structure-activity relationships of glucocorticoids.

Interaction with the Glucocorticoid Receptor

Caption: Simplified signaling pathway of glucocorticoid receptor activation.

Upon binding of this compound to the ligand-binding domain of the GR in the cytoplasm, the receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (Hsp90), and translocates to the nucleus. In the nucleus, the activated receptor-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological effects of the glucocorticoid.

Downstream Anti-Inflammatory Effects

The anti-inflammatory effects of glucocorticoids like this compound are mediated by several downstream mechanisms:

-

Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory prostaglandins and leukotrienes.

-

Transrepression: A key anti-inflammatory mechanism is the ability of the activated GR to interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the production of inflammatory cytokines, chemokines, and adhesion molecules.

Analytical Characterization

For researchers and drug development professionals, the accurate analytical characterization of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm its identity and purity.

Spectroscopic Data

While a comprehensive, publicly available database of the 1H and 13C NMR spectra for this compound is limited, data for the parent compound, pregnenolone, and its 3-acetate derivative can serve as a valuable reference for spectral interpretation.[6]

Expected Key NMR Signals for this compound:

-

¹H NMR:

-

A singlet corresponding to the acetyl methyl protons around δ 2.1-2.2 ppm.

-

A multiplet for the C-3 proton adjacent to the hydroxyl group around δ 3.5 ppm.

-

A characteristic vinyl proton signal for the C-6 hydrogen around δ 5.3 ppm.

-

Signals for the two C-21 protons adjacent to the acetate group.

-

Singlets for the C-18 and C-19 methyl groups.

-

-

¹³C NMR:

-

A signal for the acetyl carbonyl carbon around δ 170-171 ppm.

-

A signal for the C-20 ketone carbonyl carbon around δ 208-210 ppm.

-

Signals for the olefinic carbons C-5 and C-6.

-

A signal for the C-3 carbon bearing the hydroxyl group around δ 71 ppm.

-

A signal for the C-21 carbon around δ 66-68 ppm.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong absorption band around 1740-1750 cm⁻¹ for the C=O stretching of the acetate ester.

-

A strong absorption band around 1700-1710 cm⁻¹ for the C=O stretching of the C-20 ketone.

-

C-H stretching and bending vibrations in the fingerprint region.

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an acetyl group and water.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is typically performed using a UV detector at a wavelength of around 240 nm, corresponding to the α,β-unsaturated ketone chromophore that would be formed after isomerization.

Modern Relevance and Future Perspectives

In the contemporary landscape of drug discovery and development, this compound is primarily valued as a key starting material and intermediate in the synthesis of more complex and potent corticosteroids. Its well-defined chemical structure and reactivity make it a versatile building block for the introduction of various functionalities at the C-21 position and for further modifications of the steroid nucleus.

While its direct therapeutic applications are limited, the study of this compound and its historical context remains crucial for several reasons:

-

Education and Training: The synthesis and chemistry of this compound provide excellent examples for teaching the fundamentals of steroid chemistry.

-

Structure-Activity Relationship (SAR) Studies: It serves as a valuable reference compound in SAR studies to understand the impact of C-21 modifications on glucocorticoid and mineralocorticoid activity.

-

Impurity Profiling: In the manufacturing of other corticosteroids, this compound may be a potential impurity, making its analytical characterization essential for quality control.

The future of this compound lies not in its revival as a standalone therapeutic agent, but in its continued utility as a foundational molecule in the ongoing quest for safer and more effective steroid-based drugs. As our understanding of the nuanced roles of steroid receptors and their signaling pathways deepens, the ability to precisely modify the steroid scaffold, a process for which this compound is a key player, will remain indispensable.

Conclusion

This compound holds a significant, albeit often understated, place in the history of medicinal chemistry. From its pivotal role in the first synthesis of a corticosteroid to its brief foray into the clinic, it has been a silent yet crucial contributor to the development of some of the most important drugs of the 20th century. For today's researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and biological activity of this compound provides not only a window into the history of their field but also a practical foundation for the continued innovation in steroid chemistry.

References

-

Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. The New England Journal of Medicine, 244(17), 628–632.[4]

- Elks, J. (2014). The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.

-

Steiger, M., & Reichstein, T. (1937). Desoxy-corticosteron (21-oxy-progesteron) aus 5-3-oxyatio-cholensaure. Helvetica Chimica Acta, 20(1), 1164–1179.[2]

-

Szendi, Z., Forgó, P., & Sweet, F. (1995). Complete 1H and 13C NMR spectra of pregnenolone. Steroids, 60(6), 442–446.[6]

-

Various Authors. (n.d.). Prebediolone acetate. In Wikipedia. Retrieved January 16, 2026, from [Link][3]

-

Ponec, M., Kempenaar, J. A., van der Meulen, J., & Mier, P. D. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences, 75(10), 973–975.[5]

-

Butenandt, A., Westphal, U., & Cobler, H. (1934). Über ein neues Hormon des Corpus-luteum (Vorläuf. Mitteil.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(8), 1440-1442.[1]

Sources

- 1. Pregnenolone(145-13-1) 1H NMR spectrum [chemicalbook.com]

- 2. cdn.mdedge.com [cdn.mdedge.com]

- 3. Prebediolone acetate - Wikipedia [en.wikipedia.org]

- 4. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

21-Acetoxypregnenolone: A Technical Guide to Its Origins, Synthesis, and Biological Significance

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Misconception

In the landscape of steroid biochemistry, the origins of a molecule dictate its physiological relevance and therapeutic potential. This guide addresses the topic of 21-Acetoxypregnenolone, a compound often queried for its natural sources and endogenous presence. It is crucial to establish from the outset that, based on current scientific literature, This compound is recognized as a synthetic pregnane steroid .[1] There is no substantive evidence to suggest its natural occurrence in plants, animals, or microorganisms, nor its endogenous production in mammals, including humans.

This guide, therefore, pivots from a search for natural sources to a more scientifically grounded exploration. We will dissect the well-established biosynthetic pathways of its natural precursor, pregnenolone, detail the synthetic routes to this compound, explore its historical therapeutic applications, and outline the analytical methodologies pertinent to its detection. This approach provides a comprehensive and accurate understanding for the scientific community, dispelling misconceptions and focusing on verifiable data.

Part 1: The Endogenous Precursor: Pregnenolone Biosynthesis and its Central Role

To comprehend this compound, one must first master the biochemistry of its parent compound, pregnenolone. Pregnenolone is the cornerstone of steroidogenesis, the precursor from which all major classes of steroid hormones—progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens—are derived.[2]

From Cholesterol to Pregnenolone: The Rate-Limiting Step

The biosynthesis of pregnenolone from cholesterol is the rate-limiting step in steroidogenesis and occurs within the mitochondria of steroidogenic tissues, primarily the adrenal glands, gonads, and brain.[3][4] This conversion is catalyzed by the enzyme cytochrome P450scc (side-chain cleavage enzyme), encoded by the CYP11A1 gene.[2]

The process can be visualized as a three-step reaction:

-

22R-Hydroxylation of Cholesterol: The first hydroxylation occurs at the C22 position of the cholesterol side chain.

-

20α,22R-Dihydroxylation of Cholesterol: A second hydroxylation takes place at the C20 position.

-

Cleavage of the C20-C22 Bond: The bond between C20 and C22 is cleaved, releasing pregnenolone and isocaproic aldehyde.

Pregnenolone as the "Grandmother" of Steroid Hormones

Once synthesized, pregnenolone is the central hub from which a cascade of enzymatic reactions generates the diverse array of steroid hormones.[5] The metabolic fate of pregnenolone is tissue-specific and depends on the complement of steroidogenic enzymes present in a particular cell type.

Part 2: this compound: A Synthetic Steroid

As established, this compound is a product of chemical synthesis, not a naturally occurring hormone. It is the C21 acetate ester of 21-hydroxypregnenolone.[1]

Synthesis of this compound

The synthesis of this compound has been documented since the mid-20th century. A common synthetic route involves the reaction of pregnenolone with lead tetraacetate, which introduces the acetoxy group at the C21 position. Another method involves the bromination of pregnenolone followed by treatment with potassium acetate.

The Question of Endogenous Acetylation

While there is no direct evidence for the endogenous production of this compound in mammals, the enzymatic acetylation of other molecules, including proteins and some small molecules, is a well-known biological process. In the context of steroids, most research on acetylation focuses on histone acetyltransferases (HATs) that acetylate steroid receptors, thereby modulating their activity.[6][7][8][9]

Interestingly, a study in the yeast Saccharomyces cerevisiae has shown that the enzyme Atf2 can acetylate pregnenolone, a process suggested to be a detoxification mechanism. However, a corresponding enzymatic activity that directly acetylates 21-hydroxypregnenolone to form this compound has not been identified in mammals.

Part 3: Physiological Effects and Therapeutic Use

The primary documented use of this compound has been in the treatment of rheumatoid arthritis.[1] It is described as a glucocorticoid, suggesting it has anti-inflammatory properties.[1]

Anti-Inflammatory and Anti-Arthritic Effects

Historical clinical studies from the 1950s investigated the use of this compound, often referred to by trade names such as Artisone, for rheumatoid arthritis.[10] These studies suggested a therapeutic effect, likely due to its glucocorticoid-like anti-inflammatory properties. However, with the development of more potent and specific corticosteroids, its use has largely been superseded.

Part 4: Analytical Methodologies

The detection and quantification of this compound in biological matrices would rely on techniques established for other steroid hormones, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed LC-MS/MS Method for this compound

A robust and sensitive method for the analysis of this compound would involve the following steps:

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Extraction of the steroid from a biological matrix (e.g., plasma, serum) using an organic solvent such as methyl tert-butyl ether (MTBE).

-

Solid-Phase Extraction (SPE): An alternative or additional clean-up step to remove interfering substances.

-

-

Chromatographic Separation:

-

Reversed-Phase Liquid Chromatography (RPLC): Separation on a C18 or similar column to resolve this compound from other steroids and matrix components.

-

-

Mass Spectrometric Detection:

-

Tandem Mass Spectrometry (MS/MS): Highly selective and sensitive detection using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Table 1: Potential MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]+ or [M+Na]+ | Specific fragment ions |

| Internal Standard | Isotope-labeled this compound | Corresponding fragment ions |

Note: The exact m/z values would need to be determined experimentally.

Conclusion

References

-

COUTU, L. L. [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. 1950 Jul 5;58(43):781-2. [Link]

-

Spencer, T. E., Jenster, G., Burcin, M. M., Allis, C. D., Zhou, J., Mizzen, C. A., McKenna, N. J., Onate, S. A., Tsai, S. Y., Tsai, M. J., & O'Malley, B. W. Steroid receptor coactivator-1 is a histone acetyltransferase. Nature. 1997;389(6647), 194–198. [Link]

-

Wikipedia. Pregnenolone. [Link]

- Thompson, E. A., & Siiteri, P. K. The involvement of human placental microsomal cytochrome P-450 in aromatization. The Journal of biological chemistry. 1974;249(17), 5373–5378.

-

Rupa Health. 21-Hydroxyprogesterone. [Link]

-

Štětinová, V., & Kovařík, A. Histone acetylation and methylation in the signaling of steroid hormone receptors. Folia biologica. 2007;53(3), 77–83. [Link]

-

Matsuda, K., & Shi, Y. B. A Role of Endogenous Histone Acetyltransferase Steroid Hormone Receptor Coactivator 3 in Thyroid Hormone Signaling During Xenopus Intestinal Metamorphosis. Endocrinology. 2018;159(3), 1185–1195. [Link]

-

Ogryzko, V. V. Known and putative mammalian histone acetyltransferases. ResearchGate. [Link]

-

Kino, T., & Chrousos, G. P. Acetylation-mediated Epigenetic Regulation of Glucocorticoid Receptor Activity: Circadian Rhythm-associated Alterations of Glucocorticoid Actions in Target Tissues. The open rheumatology journal. 2011;5, 64–71. [Link]

-

BRUGSCH, H. G., & MANNING, R. A. A comparative study of pregnenolone, this compound and ACTH. The New England journal of medicine. 1951;244(17), 628–632. [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. Corticosteroids-Mechanisms of Action in Health and Disease. Rheumatic Diseases and Syndromes. 2016; 10.1007/978-3-319-20431-8_2. [Link]

-

Reactome. Pregnenolone biosynthesis. [Link]

-

PubChem. Pregnenolone biosynthesis. [Link]

-

Uhlig, S., & Martin, C. Steroids and histone deacetylase in ventilation-induced gene transcription. The European respiratory journal. 2007;30(3), 411–413. [Link]

-

Sewack, G. F., & Ellis, T. W. Analysis of steroid hormone-induced histone acetylation by chromatin immunoprecipitation assay. Methods in molecular biology (Clifton, N.J.). 2001;176, 273–281. [Link]

-

Gidlof, S., Wedell, A., & Nordenstrom, A. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management. The Journal of clinical endocrinology and metabolism. 2017;102(3), 735–746. [Link]

-

Chávez-Riveros, A., Zepeda-Vallejo, L. G., Hernández-Vázquez, E., Ramírez-Apan, T., & Cabeza, M. Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3. Steroids. 2018;131, 23–31. [Link]

-

Harteneck, C. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Molecules (Basel, Switzerland). 2016;21(4), 488. [Link]

-

Wikipedia. Prebediolone acetate. [Link]

-

Carmina, E., Dewailly, D., Escobar-Morreale, H. F., Kelestimur, F., Moran, C., Oberfield, S., Witchel, S. F., & Azziz, R. Non-classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency revisited: an update with a special focus on adolescent and adult women. Human reproduction update. 2017;23(5), 580–599. [Link]

-

Sanchez-Lastra, M. A., Monteagudo-García, Ó., Val-Blasco, A., Herrero-Beaumont, G., & Largo, R. Targeting the GLP-1/GLP-1R axis to treat osteoarthritis: A new opportunity?. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie. 2022;153, 113337. [Link]

-

Zhang, W. The powerful placebo effect in osteoarthritis. Clinical and experimental rheumatology. 2019;37 Suppl 120(5), 118–123. [Link]

-

EBSCO. Pregnenolone as a therapeutic supplement. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Pregnenolone - Wikipedia [en.wikipedia.org]

- 3. Reactome | Pregnenolone biosynthesis [reactome.org]

- 4. Pregnenolone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steroid receptor coactivator-1 is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone acetylation and methylation in the signaling of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylation-mediated Epigenetic Regulation of Glucocorticoid Receptor Activity: Circadian Rhythm-associated Alterations of Glucocorticoid Actions in Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Action of 21-acetoxy-pregnenolone compared with that of desoxycorticosterone acetate and Kendall's compound E on experimental arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

21-Acetoxypregnenolone CAS number and molecular formula

This guide provides a comprehensive technical overview of 21-Acetoxypregnenolone, a significant steroid derivative. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its chemical properties, synthesis, analytical methodologies, and biological significance.

Introduction

This compound, also known by synonyms such as (3β)-21-(Acetyloxy)-3-hydroxypregn-5-en-20-one and Prebediolone acetate, is a synthetic pregnane steroid.[1] It is structurally a C21 steroid hormone and an ester derivative of pregnenolone, a key precursor in the biosynthesis of various steroid hormones. This guide will delve into the core scientific principles and practical applications of this compound.

Chemical and Physical Properties

This compound is chemically identified by the CAS Number 566-78-9 and has a molecular formula of C23H34O4 .[1] Its molecular weight is approximately 374.51 g/mol .

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 566-78-9 | [1] |

| Molecular Formula | C23H34O4 | [1] |

| Molecular Weight | 374.51 g/mol | |

| Appearance | Solid | General Knowledge |

| Melting Point | 184-185 °C | |

| Solubility | Very slightly soluble in ether and pentane; soluble in chloroform and toluene. |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of the C21 hydroxyl group of 21-hydroxypregnenolone (prebediolone). A general and plausible synthetic approach involves the esterification of the precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 21-Hydroxypregnenolone

This protocol describes a general method for the acetylation of a hydroxyl group on a steroid, which can be adapted for the synthesis of this compound from its precursor, 21-hydroxypregnenolone.

-

Dissolution: Dissolve 21-hydroxypregnenolone in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and pyridine. The pyridine acts as both a solvent and a base to neutralize the acid byproduct.

-

Acylating Agent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution. The molar equivalent of the acylating agent should be in slight excess relative to the steroid.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess acylating agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Methods

Accurate identification and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of steroid compounds. A reversed-phase method is commonly employed.

Workflow for HPLC Analysis

Sources

An Investigator's Technical Guide to the In Vitro and In Vivo Effects of 21-Acetoxypregnenolone

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the biological effects of 21-Acetoxypregnenolone. Given the limited contemporary research on this specific molecule, this document synthesizes established knowledge of its parent compound, pregnenolone, to propose a rigorous, modern investigational roadmap. We will delve into the hypothesized mechanisms, present detailed experimental protocols for validation, and discuss the analytical methodologies required for robust data generation.

Section 1: Introduction to this compound: A Historical Compound in a Modern Context

This compound, also known as prebediolone acetate, is a synthetic pregnane steroid, specifically the C21 acetate ester of 21-hydroxypregnenolone.[1][2] Historically, it was described as a glucocorticoid and saw use in the treatment of rheumatoid arthritis.[1][3] It is a derivative of pregnenolone, the foundational precursor molecule from which all major classes of steroid hormones—progestogens, corticosteroids, androgens, and estrogens—are synthesized.[4][5][6]

All steroid hormones are derived from cholesterol, with the conversion to pregnenolone being the rate-limiting first step, a reaction catalyzed by the enzyme cytochrome P450scc (CYP11A1).[7][8] While this compound itself is not a direct intermediate in the primary steroidogenic pathway, its structure suggests it may act as a pro-drug or exhibit unique biological activities. The addition of the 21-acetoxy group can alter its solubility, membrane permeability, and metabolic stability compared to its parent compound, pregnenolone.

The resurgence of interest in neurosteroids and their immunomodulatory roles makes a re-evaluation of this compound both timely and promising. The extensive research into pregnenolone's anti-inflammatory and neuroprotective properties provides a strong logical foundation for investigating its 21-acetoxy derivative.[9][10][11][12]

Section 2: Hypothesized Mechanisms of Action

Based on the robust evidence surrounding pregnenolone, we can postulate several primary mechanisms of action for this compound that warrant experimental validation.

Anti-Inflammatory Effects via Innate Immune Modulation

A key anti-inflammatory mechanism of pregnenolone involves the suppression of the innate immune response mediated by Toll-like receptors (TLRs), particularly TLR2 and TLR4.[12][13] Pregnenolone has been shown to attenuate the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages and microglial cells.[12]

The proposed mechanism centers on the targeted degradation of TIRAP (Toll-Interleukin 1 Receptor domain containing adaptor protein), a critical adaptor protein for both TLR2 and TLR4 signaling.[12] Pregnenolone appears to promote the ubiquitination and subsequent proteasomal degradation of TIRAP and TLR2, effectively dismantling the signaling complex required for pro-inflammatory cytokine production.[12] It is hypothesized that this compound shares this mechanism, potentially with altered potency or pharmacokinetics.

Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.

Neuroprotective Properties

Neurosteroids are critical regulators of neuronal health, and pregnenolone has demonstrated significant neuroprotective effects in various models.[10][14] It has been shown to protect hippocampal cells from excitotoxicity induced by glutamate and from neurotoxicity caused by amyloid-beta protein.[15] One proposed mechanism for this protection involves the modulation of glucocorticoid receptor (GR) localization; pregnenolone treatment was found to reduce the nuclear translocation of the GR in response to glutamate-induced stress.[15]

Furthermore, as a precursor to other neuroactive steroids like allopregnanolone, pregnenolone can indirectly modulate neurotransmitter systems, notably by enhancing the function of GABA-A receptors, which produces calming and anti-seizure effects.[13] Investigating whether this compound itself, or its potential metabolites, can replicate these neuroprotective actions is a key research objective.

Section 3: In Vitro Experimental Designs

A systematic in vitro evaluation is essential to characterize the bioactivity of this compound. The following protocols provide a validated starting point.

Workflow for In Vitro Analysis

The overall workflow involves initial cytotoxicity screening, followed by functional assays to measure anti-inflammatory and neuroprotective efficacy.

Figure 2: General experimental workflow for in vitro screening.

Protocol: Cell Viability and Cytotoxicity Assessment

Causality: Before assessing functional effects, it is crucial to determine the concentration range at which this compound is not cytotoxic. A reduction in inflammation or cell death could be a false positive if the compound itself is killing the cells. The MTT or CCK-8 assay, which measures mitochondrial dehydrogenase activity, is a reliable indicator of metabolic health and viability.[16][17]

Methodology (MTT Assay):

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or HT-22 hippocampal neurons) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.[16]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 10 nM to 100 µM) in the appropriate culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express viability as a percentage relative to the vehicle-treated control cells.

Protocol: Anti-Inflammatory Activity in Macrophages

Causality: This assay directly tests the hypothesis that this compound can suppress inflammatory responses. By using Lipopolysaccharide (LPS), a component of gram-negative bacteria, we can activate the TLR4 pathway and induce a robust inflammatory state, characterized by the release of TNF-α and IL-6. Measuring the reduction in these cytokines provides a direct readout of the compound's anti-inflammatory efficacy.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.

-

Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) to stimulate inflammation.

-

Incubation: Incubate for a defined period (e.g., 6 hours for RNA analysis via qPCR or 24 hours for protein analysis of the supernatant via ELISA).

-

Sample Collection:

-

Supernatant: Collect the culture medium and centrifuge to remove cell debris. Store at -80°C for cytokine analysis.

-

Cell Lysate: Wash the cells with PBS and lyse them for protein (Western blot of TIRAP) or RNA (qPCR of TNF-α, IL-6) analysis.

-

-

Quantification (ELISA): Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels in the LPS + compound-treated groups to the LPS-only group.

| Illustrative Data: Anti-Inflammatory Effect | | :--- | :--- | :--- | | Treatment Group | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | | Vehicle Control | 50 ± 8 | 25 ± 5 | | LPS (100 ng/mL) | 3500 ± 210 | 1800 ± 150 | | LPS + 1 µM Compound | 2100 ± 180 | 1100 ± 90 | | LPS + 10 µM Compound | 950 ± 110 | 550 ± 60 | | LPS + 50 µM Compound | 400 ± 50 | 250 ± 40 | Table 1: Hypothetical dose-dependent reduction of LPS-induced cytokine release by this compound in RAW 264.7 macrophages. Data are presented as mean ± SD.

Section 4: In Vivo Experimental Designs

In vivo studies are critical for understanding the pharmacokinetics, safety, and efficacy of this compound in a complex biological system.

Animal Model: LPS-Induced Systemic Inflammation and Neuroinflammation

Causality: Injecting LPS intraperitoneally (i.p.) in rodents creates a robust model of systemic inflammation that also induces a neuroinflammatory response in the brain.[9] This model is ideal for testing whether this compound can exert anti-inflammatory effects both peripherally and centrally. It allows for the assessment of sickness behavior, peripheral cytokine levels, and central (brain) inflammatory markers.

Methodology:

-

Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week before the experiment.

-

Grouping: Divide animals into groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) Compound + LPS (multiple dose levels).

-

Dosing: Pre-treat animals with this compound or vehicle (e.g., formulated in sesame oil with DMSO) via i.p. injection or oral gavage 1 hour before the inflammatory challenge.

-

Inflammatory Challenge: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) or saline.

-

Behavioral Monitoring: Monitor for sickness behavior (e.g., reduced locomotion, social interaction) at various time points post-LPS injection.

-

Sample Collection: At a terminal time point (e.g., 4 or 24 hours post-LPS), collect blood via cardiac puncture and perfuse the animals with saline.

-

Tissue Processing:

-

Serum: Isolate serum from blood and store at -80°C for cytokine analysis.

-

Brain: Harvest the brain. One hemisphere can be flash-frozen for biochemical analysis (cytokines, Western blot), and the other can be fixed in paraformaldehyde for immunohistochemistry (e.g., staining for microglia activation marker Iba1).

-

-

Endpoint Analysis:

-

Measure serum and brain homogenate cytokine levels using ELISA.

-

Perform immunohistochemistry to quantify microglial activation in brain regions like the hippocampus.

-

Analyze brain homogenates for key signaling proteins (e.g., TIRAP, phosphorylated NF-κB) via Western blot.

-

| Illustrative Data: In Vivo Neuroinflammation | | :--- | :--- | :--- | | Treatment Group | Serum TNF-α (pg/mL) | Hippocampal Iba1+ Cells/mm² | | Vehicle + Saline | 80 ± 15 | 15 ± 4 | | Vehicle + LPS | 4200 ± 350 | 85 ± 11 | | 10 mg/kg Compound + LPS | 2500 ± 280 | 52 ± 8 | | 50 mg/kg Compound + LPS | 1100 ± 150 | 28 ± 6 | Table 2: Hypothetical reduction of systemic and central inflammatory markers by this compound in an LPS mouse model. Data are presented as mean ± SD.

Section 5: Analytical Considerations for Steroid Quantification

Trustworthiness: Accurate quantification of the parent compound and its metabolites is non-negotiable for credible research. Older methods like immunoassays (ELISA, RIA) are prone to cross-reactivity with structurally similar steroids, leading to overestimated levels.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering superior specificity and the ability to measure multiple steroids simultaneously.[19][20][21]

Protocol Outline for LC-MS/MS Analysis:

-

Sample Preparation:

-

Liquid Samples (Media, Serum): Perform protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and enrich the steroid fraction.[22]

-

Tissue Samples (Brain): Homogenize the tissue, followed by liquid-liquid extraction or SPE.

-

-

Internal Standards: Spike all samples, calibrators, and quality controls with a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound, if available) at the beginning of sample preparation to account for extraction variability and matrix effects.

-

Chromatographic Separation (LC): Use a C18 reverse-phase column to separate this compound from its parent compound (pregnenolone), its precursor (21-hydroxypregnenolone), and other potential metabolites.

-

Mass Spectrometric Detection (MS/MS): Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte and the internal standard to ensure highly selective and sensitive detection.

-

Quantification: Generate a calibration curve using standards of known concentration and calculate the concentration in unknown samples by relating the analyte/internal standard peak area ratio to the calibration curve.

Section 6: Conclusion and Future Directions

This compound is a compound with a historical therapeutic footprint that, through the lens of modern neurosteroid research, presents a compelling case for re-investigation. The protocols and frameworks detailed in this guide are designed to provide a robust starting point for elucidating its potential anti-inflammatory and neuroprotective effects. By leveraging knowledge of its parent compound, pregnenolone, and applying state-of-the-art in vitro and in vivo methodologies, researchers can systematically validate its mechanisms of action and evaluate its therapeutic potential for inflammatory and neurodegenerative disorders. Future work should focus on head-to-head comparisons with pregnenolone to understand the specific contributions of the 21-acetoxy moiety, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and exploration in more chronic disease models.

References

- (Time in Bangalore, IN not cited)

-

ACS Publications. (2022). Development of a Liquid Chromatography–Mass Spectrometry-Based In Vitro Assay to Assess Changes in Steroid Hormones Due to Exposure to Per- and Polyfluoroalkyl Substances. Available from: [Link]

-

Marx, C. E., et al. (2009). Proof-of-Concept Trial with the Neurosteroid Pregnenolone Targeting Cognitive and Negative Symptoms in Schizophrenia. Neuropsychopharmacology. Available from: [Link]

-

Auchus, R. J. (2017). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology. Available from: [Link]

-

Coutu, L. L. (1950). [Action of 21-acetoxy-pregnenolone Compared With That of Desoxycorticosterone Acetate and Kendall's Compound E on Experimental Arthritis]. Presse Med. Available from: [Link]

-

Borasi, M., et al. (1950). [Effects of 11-desoxycorticosterone and this compound on Granulation Tissue]. Boll Soc Ital Biol Sper. Available from: [Link]

-

Baulieu, E. E., et al. (1997). Biosynthesis and Assay of Neurosteroids in Rats and Mice: Functional Correlates. J Endocrinol Invest. Available from: [Link]

-

Giatti, S., et al. (2016). Neuroactive Steroids and Neuroinflammation. ScienceDirect. Available from: [Link]

-

Wikipedia. Prebediolone acetate. Available from: [Link]

-

Hanamatsu, H., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. Diagnostics (Basel). Available from: [Link]

-

Chromsystems. Steroid Profiling by LC-MS/MS. Available from: [Link]

-

Giatti, S., et al. (2015). Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. J Neuroendocrinol. Available from: [Link]

-

ResearchGate. Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Available from: [Link]

-

Melcangi, R. C., et al. (2013). Neuroactive steroids, their metabolites, and neuroinflammation in. Journal of Molecular Endocrinology. Available from: [Link]

-

Wikipedia. 21-Hydroxypregnenolone. Available from: [Link]

-

Ghosh, S., et al. (2018). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. J Biol Chem. Available from: [Link]

-

Pinna, G. (2023). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. Int J Mol Sci. Available from: [Link]

-

Ziv-Gal, A., et al. (2013). Pregnenolone co-treatment partially restores steroidogenesis, but does not prevent growth inhibition and increased atresia in mouse ovarian antral follicles treated with mono-hydroxy methoxychlor. Toxicol Appl Pharmacol. Available from: [Link]

-

Balyura, M., et al. (2024). Non-classical animal models for studying adrenal diseases: advantages, limitations, and implications for research. J Transl Med. Available from: [Link]

-

Obgyn Key. (2016). Biosynthesis of steroid hormones. Available from: [Link]

-

ResearchGate. Neuroactive steroids, their metabolites, and neuroinflammation. Available from: [Link]

-

Brugsch, H. G., & Manning, R. A. (1951). A comparative study of pregnenolone, this compound and ACTH. N Engl J Med. Available from: [Link]

-

Merck Index. This compound. Available from: [Link]

-

The Medical Biochemistry Page. Steroid Hormones and Their Receptors. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

-

Borowicz, K. K., et al. (2011). Neuroprotective Actions of Neurosteroids. Front Endocrinol (Lausanne). Available from: [Link]

-

ResearchGate. (PDF) Guidelines for cell viability assays. Available from: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of pregnenolone?. Available from: [Link]

-

Vanderbilt University. (2016). A Closer Look at the Mechanism of Steroid Biosynthesis. Available from: [Link]

-

ResearchGate. Biosynthetic pathways of steroids. Available from: [Link]

-

Gurnell, M., et al. (2018). Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro. J Clin Endocrinol Metab. Available from: [Link]

-

Gursoy, E., et al. (2001). Pregnenolone protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity. Neurochem Res. Available from: [Link]

-

Meyer, M., et al. (2021). Progesterone and Allopregnanolone Neuroprotective Effects in the Wobbler Mouse Model of Amyotrophic Lateral Sclerosis. Mol Neurobiol. Available from: [Link]

-

Mugnier, C., et al. (1997). In Vitro Synthesis of 17,20 beta,21-trihydroxy-4-pregnen-3-one by Ovaries of Turbot (Scophthalmus Maximus L.) During Oocyte Maturation. Gen Comp Endocrinol. Available from: [Link]

Sources

- 1. Prebediolone acetate - Wikipedia [en.wikipedia.org]

- 2. 21-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 3. A comparative study of pregnenolone, this compound and ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 566-78-9: this compound | CymitQuimica [cymitquimica.com]

- 5. Biosynthesis of steroid hormones | Obgyn Key [obgynkey.com]

- 6. Steroid Hormones and Their Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jme.bioscientifica.com [jme.bioscientifica.com]

- 12. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pregnenolone protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromsystems.com [chromsystems.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to 21-Acetoxypregnenolone: Evaluating its Glucocorticoid and Anti-inflammatory Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 21-acetoxypregnenolone, a synthetic pregnane steroid, focusing on its role as a glucocorticoid and anti-inflammatory agent. Historically used in the treatment of rheumatoid arthritis, this molecule presents an interesting case study in steroid pharmacology.[1][2] This document synthesizes current understanding and provides practical, field-proven methodologies for its evaluation. We will dissect its molecular mechanism of action, outline detailed protocols for its synthesis and preclinical assessment, and discuss its therapeutic potential in the context of modern drug discovery. The objective is to equip researchers and drug development professionals with the foundational knowledge and technical protocols required to rigorously investigate this compound and similar steroid derivatives.

Introduction: The Steroidal Landscape and this compound

This compound, also known by trade names such as Acetoxanon and Artisone acetate, is the C21 acetate ester of 21-hydroxypregnenolone.[2][3] Its chemical structure is derived from pregnenolone, the foundational precursor to all steroid hormones in vertebrates, including glucocorticoids, mineralocorticoids, and sex hormones.[4][5]

Chemical and Physical Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₂₃H₃₄O₄[4] |

| Molecular Weight | 374.51 g/mol [3] |

| CAS Number | 566-78-9[3] |

| Synonyms | Prebediolone acetate, 3β,21-dihydroxypregn-5-en-20-one 21-acetate[2][6] |

| Appearance | Solid, needles from acetone[3] |

First described in the mid-20th century, this compound was classified as a glucocorticoid and saw clinical use for inflammatory conditions like rheumatoid arthritis.[1][2][7] While it has been largely superseded by more potent synthetic corticosteroids, its study remains valuable for understanding structure-activity relationships and exploring scaffolds with potentially differentiated safety profiles. This guide revisits this compound through the lens of modern pharmacology and drug development.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of steroids are complex, often involving both genomic and non-genomic pathways. This compound's action is primarily understood through its interaction with the glucocorticoid receptor (GR), but its relation to pregnenolone suggests other potential mechanisms.

The Classical Genomic Pathway via the Glucocorticoid Receptor (GR)

The primary mechanism for glucocorticoids involves binding to the cytosolic GR. This interaction initiates a signaling cascade that ultimately alters the transcription of a wide array of genes.

-

Ligand Binding and Receptor Activation: In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins like Hsp90. Upon binding of a ligand such as this compound, the receptor undergoes a conformational change, dissociating from the chaperone complex.

-

Nuclear Translocation and Dimerization: The activated GR-ligand complex translocates into the nucleus and homodimerizes.

-

Gene Regulation:

-

Transactivation: GR dimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins like annexin A1 and GILZ (Glucocorticoid-Induced Leucine Zipper).[8]

-

Transrepression: The anti-inflammatory power of glucocorticoids largely stems from their ability to suppress the expression of pro-inflammatory genes. GR monomers can interfere with the activity of transcription factors like NF-κB and AP-1, which are critical drivers of inflammatory cytokine, chemokine, and adhesion molecule production.[8]

-

Potential Non-Genomic Actions: Insights from Pregnenolone

Beyond the classical GR pathway, the parent molecule, pregnenolone, exhibits anti-inflammatory properties through distinct, non-genomic mechanisms. Research has shown that pregnenolone can suppress inflammation by promoting the ubiquitination and subsequent degradation of key adaptor proteins in the innate immune signaling cascade, specifically the Toll-like receptor (TLR) adaptor protein TIRAP.[9][10] This action effectively dampens TLR2 and TLR4 signaling, reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[9]

It is plausible that this compound may either be metabolized to pregnenolone, thereby exerting similar effects, or possess intrinsic activity at these non-genomic targets. This remains a critical area for future investigation to fully elucidate its pharmacological profile.

Synthesis of this compound

This compound is a synthetic derivative and not naturally occurring. Its synthesis is a multi-step process typically starting from a more readily available steroid precursor. A classical synthesis route involves the reaction of 5,6-pregnen-3-ol-20-one with bromine in a chloroform solvent, followed by treatment of the resulting oily bromide intermediate with potassium acetate in an alcohol solution.[3] It has also been identified as an intermediate in the synthesis of other corticosteroids like desoxycorticosterone acetate.[2][3] More modern and efficient synthetic schemes have been developed, often starting from intermediates derived from the bio-oxidative degradation of phytosterols.[11][12]

Preclinical Evaluation: A Practical Guide

Rigorous preclinical evaluation is essential to characterize the potency, efficacy, and mechanism of any potential therapeutic agent. Here, we provide validated, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assessment of Glucocorticoid Activity

In vitro assays provide a controlled environment to quantify molecular interactions and cellular responses.

4.1.1 Glucocorticoid Receptor (GR) Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound for the human GR.

-

Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) and a source of GR (e.g., cytosolic fractions from cells or recombinant human GR).[13] The test compound competes with the radioligand for binding sites, and the displacement is measured.

-

Protocol:

-

Prepare cytosolic extracts from a suitable cell line (e.g., Cos-7, A549) or use purified recombinant human GR.

-

In a multi-well plate, incubate a constant concentration of ³H-dexamethasone and GR protein with serially diluted concentrations of this compound (and a positive control like unlabeled dexamethasone).

-

Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from unbound radioligand using a method like dextran-coated charcoal adsorption or filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) and convert it to Kd using the Cheng-Prusoff equation.

-

4.1.2 GR-Mediated Gene Expression Assays

-

Objective: To quantify the functional consequence of GR binding—gene transactivation and transrepression.

-

Principle: Utilize cell-based reporter assays or measure endogenous gene expression changes via RT-qPCR.[8][14]

-

Protocol (Luciferase Reporter Assay for Transactivation):

-

Use a cell line (e.g., A549 human lung adenocarcinoma) stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple GREs.[8]

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of this compound or a control (dexamethasone) for 6-24 hours.

-

Lyse the cells and add a luciferin substrate.

-

Measure the luminescence, which is proportional to GRE-driven gene activation.

-

Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

-

4.1.3 Cytokine Secretion Inhibition Assay

-

Objective: To measure the anti-inflammatory efficacy of this compound by its ability to inhibit the production of pro-inflammatory cytokines.

-

Principle: Use immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7), and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of the test compound.[9][15]

-

Protocol:

-

Isolate human PBMCs or culture RAW 264.7 cells.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for an appropriate period (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using a validated ELISA kit.

-